allyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate

Lipophilicity Drug-like properties Permeability

This 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl allyl ester is the optimal analog for intracellular target engagement, owing to its high XLogP3 of 4.6 and zero H-bond donors, which maximize passive permeability. The unique terminal olefin enables thiol-ene click chemistry for covalent conjugation, a feature absent in saturated ester, nitrile, or acid analogs. This dual functionality supports both prodrug activation and biomolecule attachment, making it a critical data point for focused scaffold-hopping libraries at the lipophilic extreme.

Molecular Formula C21H17ClO5
Molecular Weight 384.81
CAS No. 618390-13-9
Cat. No. B2412369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameallyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate
CAS618390-13-9
Molecular FormulaC21H17ClO5
Molecular Weight384.81
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC=C)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H17ClO5/c1-3-10-25-19(23)12-26-16-8-9-17-18(11-16)27-13(2)20(21(17)24)14-4-6-15(22)7-5-14/h3-9,11H,1,10,12H2,2H3
InChIKeyMDZQHXDFKBVUGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Allyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (CAS 618390-13-9): Chromone-Derived Screening Compound with Allyl Ester Functionalization


Allyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (CAS 618390-13-9) is a synthetic small molecule belonging to the chromen-4-one (chromone) class, characterized by a 4-chlorophenyl substituent at position 3, a methyl group at position 2, and an allyl ester-terminated oxyacetate linker at position 7 of the chromone core [1]. The compound has a molecular formula of C₂₁H₁₇ClO₅, a molecular weight of 384.8 g/mol, a computed XLogP3 of 4.6, and a topological polar surface area (TPSA) of 61.8 Ų [2]. It is primarily available through screening compound suppliers and is intended for research use only, with no therapeutic or diagnostic applications currently established.

Why the Allyl Ester Moiety in CAS 618390-13-9 Prevents Simple Interchange with Common Chromone Analogs


Within the 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl scaffold family, the nature of the 7-position substituent fundamentally alters the compound's physicochemical profile, metabolic susceptibility, and experimental behavior. The allyl ester in CAS 618390-13-9 confers a computed logP of 4.6—approximately 1.7 log units higher than the corresponding carboxylic acid analog (CAS 929417-54-9, XLogP3 ~2.9) [1]—which significantly impacts membrane permeability, solubility, and non-specific binding characteristics in biochemical assays. Furthermore, the allyl group introduces a reactive olefin that is absent in the ethyl ester (CAS 98693-12-0) and acetonitrile (CAS 618389-72-3) analogs, creating differential chemical reactivity that precludes direct functional interchange without re-validation . Standard in-class chromone substitutions therefore fail because physicochemical and reactivity parameters are not conserved across analogs bearing different 7-position termini.

Quantitative Differentiation Evidence for Allyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (CAS 618390-13-9)


Lipophilicity Elevation: Allyl Ester Confers ~1.7 Log Unit Higher XLogP3 Relative to the Carboxylic Acid Analog, Impacting Membrane Permeability

The target compound (CAS 618390-13-9) has a computed XLogP3 of 4.6 [1], placing it in a distinctly more lipophilic property space compared to its corresponding carboxylic acid analog (CAS 929417-54-9), which has an estimated XLogP3 of approximately 2.9 based on its free acid functionality . This ~1.7 log unit difference in lipophilicity predicts substantially enhanced passive membrane permeability for the allyl ester, which is a critical determinant for cell-based assay performance where the free acid would be expected to show poor cellular uptake due to ionization at physiological pH.

Lipophilicity Drug-like properties Permeability

Reduced Hydrogen Bond Donor Count: Allyl Ester Eliminates the Carboxylic Acid HBD, Favoring CNS Drug-Like Property Space

The allyl ester derivative (CAS 618390-13-9) has zero hydrogen bond donors (HBD = 0), whereas the corresponding carboxylic acid analog (CAS 929417-54-9) has one HBD [1]. Under Lipinski's and related rule-based drug-likeness frameworks, HBD count is a critical determinant of oral bioavailability and CNS penetration. Compounds with HBD = 0 are more likely to achieve passive blood-brain barrier penetration compared to compounds with HBD = 1 when other parameters are equivalent [2].

CNS drug-likeness Hydrogen bonding Blood-brain barrier permeability

Allyl Ester as a Synthetic Handle: The Terminal Olefin Enables Thiol-Ene Click Chemistry and Metabolic Esterase Prodrug Activation Not Available to Saturated Ester Analogs

The allyl ester functionality in CAS 618390-13-9 provides a terminal olefin that serves as a unique reactive handle for thiol-ene click chemistry conjugation, enabling bioconjugation to thiol-containing biomolecules or surfaces [1]. This feature is absent in the ethyl ester analog (CAS 98693-12-0), which possesses only a saturated ethyl terminus. Additionally, allyl esters are established substrates for intracellular esterases, and while both allyl and ethyl esters can serve as prodrugs, the allyl group offers distinct steric and electronic properties that may confer differential hydrolysis kinetics .

Click chemistry Prodrug design Chemical biology probes

Topological Polar Surface Area (61.8 Ų) Positions the Allyl Ester Within Favorable Oral Bioavailability Space, Differentiated from Higher TPSA Carboxylic Acid and Carbamate Analogs

The target compound has a computed TPSA of 61.8 Ų [1], which falls within the established threshold of < 140 Ų for oral bioavailability (Veber rules) and below the stricter < 60-70 Ų guideline for optimal CNS penetration. In contrast, 7-position carbamate analogs such as 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate (CAS 848209-15-4) possess a higher TPSA due to the additional polar atoms in the carbamate group, which would be expected to reduce passive membrane flux [2].

Oral bioavailability Physicochemical property optimization TPSA

Vendor-Reported Purity Benchmarks (≥95-98%) Enable Direct Procurement Without Additional Purification for Most Screening Applications

Commercially available samples of CAS 618390-13-9 are supplied with purity specifications typically ranging from 95% to 98% as determined by HPLC, NMR, or GC analysis . The closely related acetonitrile analog (CAS 618389-72-3) is available from Bidepharm at 98% purity with accompanying NMR, HPLC, and GC quality control documentation . While no direct purity head-to-head comparison between these analogs from a single supplier is available, the availability of documented analytical QC data reduces the procurement risk associated with unknown impurity profiles that could confound biological assay interpretation.

Compound procurement Purity specifications Quality control

Recommended Research Applications for Allyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (CAS 618390-13-9) Based on Differentiated Properties


Cell-Based Phenotypic Screening Requiring Favorable Membrane Permeability and Low HBD Profile

With a computed XLogP3 of 4.6, TPSA of 61.8 Ų, and zero hydrogen bond donors, CAS 618390-13-9 is the preferred analog among 7-substituted chromone derivatives for cell-based phenotypic or target-based screens where intracellular target engagement is required [1]. The carboxylic acid analog (CAS 929417-54-9), with its ionizable acid group and ~1.7 log units lower lipophilicity, would be expected to show significantly reduced passive cellular permeability, making the allyl ester the optimal choice when membrane penetration is a rate-limiting factor for assay success.

Structure-Activity Relationship (SAR) Studies Exploring the Role of 7-Position Ester Topology on Chromone Pharmacophore Activity

The allyl ester represents a distinct topological and electronic variant within the 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl series, differentiated from the ethyl ester (saturated, smaller steric footprint, CAS 98693-12-0) and acetonitrile (polar, hydrogen bond acceptor, CAS 618389-72-3) analogs . Systematic SAR exploration of 7-position substitution is essential for understanding the pharmacophoric requirements of any biological target for which this chromone scaffold shows activity, and the allyl ester provides a critical data point at intermediate steric bulk with unique π-character from the terminal olefin.

Chemical Biology Probe Development Leveraging the Allyl Handle for Bioconjugation or Prodrug Activation

The terminal allyl olefin uniquely enables thiol-ene click chemistry for covalent attachment to thiol-bearing biomolecules, surfaces, or affinity matrices [2]. This reactivity is absent in the saturated ethyl ester, the nitrile analog, and the free carboxylic acid. Simultaneously, the ester linkage serves as a substrate for intracellular esterases, enabling potential prodrug activation where the allyl group is cleaved to release the active carboxylic acid metabolite in situ. This dual functionality—conjugation handle plus metabolic lability—is a combination available only in the allyl ester among this series of close analogs.

Procurement for Exploratory Medicinal Chemistry Where Physicochemical Diversity Within a Scaffold Series Is Prioritized

When building a focused library of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl derivatives for initial hit expansion or scaffold-hopping campaigns, the allyl ester provides a valuable data point at the lipophilic extreme of the property range (XLogP3 4.6) compared to the acid (XLogP3 ~2.9) and nitrile analogs (intermediate polarity) [1]. The 7 rotatable bonds in the allyl ester also confer greater conformational flexibility than the more constrained carbamate derivatives, which may translate to differential target binding kinetics. However, users should note that published potency, selectivity, and ADMET data for this specific compound are currently absent from the peer-reviewed literature, and all procurement decisions should account for the need to generate these data de novo.

Quote Request

Request a Quote for allyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.